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Compound of Interest

Compound Name: AC-Ala-gln-ala-pna

CAS No.: 201677-60-3

Cat. No.: B1380604

Get Quote

Ac-Ala-Gln-Ala-pNA (N-Acetyl-L-alanyl-L-glutaminyl-L-alanyl-p-nitroanilide) is a synthetic

oligopeptide that serves as a highly specific chromogenic substrate for certain proteolytic

enzymes. Its design is a prime example of chemical biology, where a biological molecule is

tagged with a chemical reporter to facilitate the study of enzymatic activity. The core of this

molecule is the tripeptide sequence Ala-Gln-Ala, which is recognized by specific proteases. The

N-terminus is protected by an acetyl group (Ac) to prevent degradation by exopeptidases,

ensuring that cleavage occurs at a specific internal site. The C-terminus is linked to a para-

nitroaniline (pNA) moiety, which acts as a chromophore. In its intact state, Ac-Ala-Gln-Ala-
pNA is colorless. However, upon enzymatic cleavage of the amide bond between the C-

terminal alanine and the pNA group, free p-nitroaniline is released, which imparts a distinct

yellow color to the solution. This color change can be quantified spectrophotometrically,

providing a direct measure of enzyme activity.

Core Mechanism of Action: Enzymatic Hydrolysis
and Chromophore Release
The mechanism of action of Ac-Ala-Gln-Ala-pNA is centered on its function as a substrate for

specific proteases, particularly serine proteases like neutrophil elastase. The process can be
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broken down into the following key steps:

Enzyme-Substrate Binding: The protease recognizes and binds to the Ala-Gln-Ala peptide

sequence of the substrate. This recognition is highly specific and is dictated by the three-

dimensional structure of the enzyme's active site, which accommodates the specific side

chains and peptide backbone of the substrate.

Nucleophilic Attack: Within the enzyme's active site, a catalytic triad of amino acid residues

(typically serine, histidine, and aspartate in serine proteases) initiates the cleavage. The

serine residue, activated by the histidine, acts as a nucleophile and attacks the carbonyl

carbon of the amide bond linking the C-terminal alanine to the pNA group.

Formation of a Tetrahedral Intermediate: This nucleophilic attack results in the formation of a

transient, unstable tetrahedral intermediate.

Release of p-Nitroaniline: The tetrahedral intermediate collapses, leading to the cleavage of

the amide bond. The p-nitroaniline is released as the leaving group, and in the process, it

acquires a proton from the histidine residue. The release of free p-nitroaniline is the key

event that generates the chromogenic signal.

Deacylation and Enzyme Regeneration: The remainder of the peptide (Ac-Ala-Gln-Ala) is

transiently acylated to the serine residue of the enzyme. A water molecule then enters the

active site and hydrolyzes this acyl-enzyme intermediate, releasing the peptide product and

regenerating the free, active enzyme, which can then bind to another substrate molecule and

repeat the catalytic cycle.

The rate of p-nitroaniline release is directly proportional to the enzyme's activity under

conditions where the substrate is not limiting. This principle forms the basis of quantitative

enzyme assays using Ac-Ala-Gln-Ala-pNA.

Visualizing the Mechanism of Action
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Figure 1: Mechanism of Ac-Ala-Gln-Ala-pNA Cleavage by a Serine Protease
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Caption: Enzymatic cleavage of Ac-Ala-Gln-Ala-pNA.

Experimental Protocol: Quantifying Protease
Activity
This protocol outlines a standard method for determining the activity of a protease, such as

neutrophil elastase, using Ac-Ala-Gln-Ala-pNA.

Materials:

Ac-Ala-Gln-Ala-pNA substrate
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Dimethyl sulfoxide (DMSO) for substrate stock solution

Assay buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO)

Purified protease of interest

96-well microplate

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

Substrate Preparation: Prepare a stock solution of Ac-Ala-Gln-Ala-pNA (e.g., 10 mM) in

DMSO. Store at -20°C.

Reaction Setup:

In a 96-well microplate, add the assay buffer to each well.

Add the desired concentration of the protease to the appropriate wells. Include a negative

control with no enzyme.

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to allow the

enzyme to equilibrate.

Initiation of Reaction:

To start the reaction, add the Ac-Ala-Gln-Ala-pNA substrate to each well to a final

concentration (e.g., 100 µM).

Immediately mix the contents of the wells.

Data Acquisition:

Place the microplate in a pre-warmed microplate reader.

Measure the absorbance at 405 nm every minute for a set period (e.g., 30 minutes).

Data Analysis:
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For each well, plot the absorbance at 405 nm against time.

Determine the initial reaction velocity (V₀) from the linear portion of the curve.

Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where A is the

absorbance, ε is the molar extinction coefficient of p-nitroaniline (8800 M⁻¹cm⁻¹ at 405

nm), c is the concentration, and l is the path length of the light in the well.

Workflow for Enzyme Activity Assay
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Figure 2: Experimental Workflow for Protease Activity Assay
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Caption: Step-by-step workflow for the enzyme assay.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1380604/docs?utm_src=pdf-body-img#introduction-deconstructing-ac-ala-gln-ala-pna
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1380604?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Applications in Research and Drug Development
The use of Ac-Ala-Gln-Ala-pNA and similar chromogenic substrates is widespread in both

basic research and pharmaceutical development.

Enzyme Characterization: These substrates are invaluable for determining the kinetic

parameters of proteases, such as the Michaelis-Menten constant (Km) and the catalytic rate

constant (kcat).

High-Throughput Screening (HTS): The simplicity and scalability of this assay make it ideal

for HTS of large compound libraries to identify potential protease inhibitors. This is a critical

step in the early stages of drug discovery for diseases where proteases are implicated, such

as inflammatory diseases, cancer, and viral infections.

Diagnostic Applications: Assays based on chromogenic substrates can be adapted for

diagnostic purposes to measure the levels of specific proteases in biological samples, which

may serve as biomarkers for certain diseases.

Quantitative Data Summary
Parameter Value Reference

Molecular Formula C₂₁H₃₀N₆O₇ [1]

Molecular Weight 494.5 g/mol [1]

λmax of p-nitroaniline 405 nm

Molar Extinction Coefficient (ε)

of p-nitroaniline
8800 M⁻¹cm⁻¹ at 405 nm

Conclusion
Ac-Ala-Gln-Ala-pNA is a powerful tool for the study of protease activity. Its mechanism of

action, based on the enzymatic release of a chromogenic reporter, provides a simple, robust,

and quantitative method for characterizing enzyme kinetics and for screening potential

inhibitors. Understanding the principles behind its use is essential for researchers and drug

development professionals working in fields where proteases play a critical role.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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